molecular formula C14H16ClNO B14630304 4-Chloro-N-methyl-N-(2-methylpent-3-yn-2-yl)benzamide CAS No. 57357-72-9

4-Chloro-N-methyl-N-(2-methylpent-3-yn-2-yl)benzamide

Cat. No.: B14630304
CAS No.: 57357-72-9
M. Wt: 249.73 g/mol
InChI Key: GVUJUWHIKJPBED-UHFFFAOYSA-N
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Description

4-Chloro-N-methyl-N-(2-methylpent-3-yn-2-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group attached to the benzene ring, a methyl group attached to the nitrogen atom, and a 2-methylpent-3-yn-2-yl group attached to the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-methyl-N-(2-methylpent-3-yn-2-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoyl chloride and N-methyl-2-methylpent-3-yn-2-amine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-chlorobenzoyl chloride is added dropwise to a solution of N-methyl-2-methylpent-3-yn-2-amine in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-methyl-N-(2-methylpent-3-yn-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloro group on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-Chloro-N-methyl-N-(2-methylpent-3-yn-2-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-N-methyl-N-(2-methylpent-3-yn-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-methylbenzamide: Similar structure but lacks the 2-methylpent-3-yn-2-yl group.

    N-methyl-N-(2-methylpent-3-yn-2-yl)benzamide: Similar structure but lacks the chloro group.

    4-Chloro-N-(2-methylpent-3-yn-2-yl)benzamide: Similar structure but lacks the N-methyl group.

Uniqueness

4-Chloro-N-methyl-N-(2-methylpent-3-yn-2-yl)benzamide is unique due to the presence of both the chloro group and the 2-methylpent-3-yn-2-yl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Properties

CAS No.

57357-72-9

Molecular Formula

C14H16ClNO

Molecular Weight

249.73 g/mol

IUPAC Name

4-chloro-N-methyl-N-(2-methylpent-3-yn-2-yl)benzamide

InChI

InChI=1S/C14H16ClNO/c1-5-10-14(2,3)16(4)13(17)11-6-8-12(15)9-7-11/h6-9H,1-4H3

InChI Key

GVUJUWHIKJPBED-UHFFFAOYSA-N

Canonical SMILES

CC#CC(C)(C)N(C)C(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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